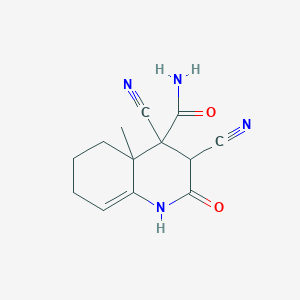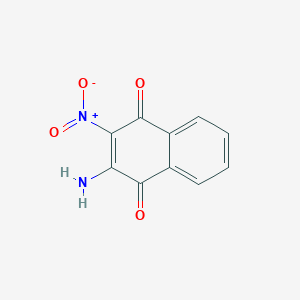![molecular formula C20H19N3O4 B11050815 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050815.png)
7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound characterized by its unique imidazo[4,5-b]pyridin-5-one core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[4,5-b]pyridin-5-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of the Phenyl Rings: Introduction of hydroxy and methoxy groups on the phenyl rings can be achieved through electrophilic aromatic substitution reactions.
Final Assembly: The final product is obtained by coupling the functionalized phenyl rings with the imidazo[4,5-b]pyridin-5-one core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridin-5-one core or the phenyl rings, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is investigated for its potential as a bioactive molecule. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its derivatives could also find applications in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-hydroxy-4-methoxyphenyl)-1-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- 7-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- 7-(3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Uniqueness
The uniqueness of 7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one lies in its specific substitution pattern on the phenyl rings and the imidazo[4,5-b]pyridin-5-one core. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds and making it a valuable subject of study in various scientific fields.
properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H19N3O4/c1-26-14-5-3-4-13(9-14)23-11-21-20-19(23)15(10-18(25)22-20)12-6-7-17(27-2)16(24)8-12/h3-9,11,15,24H,10H2,1-2H3,(H,22,25) |
InChI Key |
SFTFSPKVJXWZEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11050743.png)
![1-(4-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11050746.png)
![Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B11050754.png)
![2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11050757.png)
![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11050769.png)
![2'-amino-1'-(dimethylamino)-1-(2-fluorobenzyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11050780.png)

![6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11050792.png)

![4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11050802.png)
![5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11050808.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11050823.png)
![ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11050831.png)